molecular formula C11H11NO4 B11880502 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate CAS No. 856451-85-9

8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate

Cat. No.: B11880502
CAS No.: 856451-85-9
M. Wt: 221.21 g/mol
InChI Key: NJEPURPXIYZMGL-UHFFFAOYSA-N
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Description

Historical Context of Quinoline Derivatives in Drug Discovery

Quinoline derivatives have been pivotal in medicinal chemistry since the isolation of quinine from cinchona bark in the 19th century, which laid the foundation for antimalarial therapies. The quinoline nucleus’s ability to interact with biological targets through π-π stacking, hydrogen bonding, and metal chelation has driven its adoption in treating infections, cancers, and neurodegenerative disorders. Early synthetic analogs like chloroquine and ciprofloxacin demonstrated the scaffold’s adaptability, with modifications at positions 2, 7, and 8 significantly altering bioactivity profiles.

The evolution of 8-hydroxyquinoline derivatives marked a critical advancement, as the hydroxyl group’s chelating capacity enabled modulation of metalloenzymes and oxidative stress pathways. However, the introduction of a carboxylic acid group at the 7-position in 8-hydroxy-2-methylquinoline-7-carboxylic acid hydrate represents a deliberate shift toward enhancing target specificity. This structural innovation aligns with modern strategies to optimize pharmacokinetic properties while retaining core pharmacophoric elements.

Structural Uniqueness and Pharmacophoric Significance of the 7-Carboxylic Acid Substituent

The molecular architecture of 8-hydroxy-2-methylquinoline-7-carboxylic acid hydrate (C₁₁H₁₁NO₄·xH₂O) distinguishes it from classical quinoline analogs. Key features include:

Structural Attribute Role in Bioactivity
7-Carboxylic acid group (-COOH) Enhances water solubility; facilitates ionic interactions with target binding sites.
8-Hydroxyl group (-OH) Enables metal chelation, particularly for Fe³⁺ and Cu²⁺, influencing redox activity.
2-Methyl substituent (-CH₃) Improves metabolic stability by sterically hindering oxidative degradation.
Hydrate form (·xH₂O) Modulates crystalline packing, enhancing bioavailability and dissolution kinetics.

The 7-carboxylic acid group is particularly consequential. Unlike 8-hydroxyquinoline derivatives with substituents at the 2-position (e.g., clioquinol), the carboxylate moiety introduces a negative charge at physiological pH, promoting interactions with cationic residues in enzymatic active sites. This property is exploited in designing inhibitors for metalloproteases and kinases, where the carboxylic acid serves as a hydrogen bond acceptor or coordinates directly with catalytic metal ions.

Comparative analysis with structurally related compounds underscores its uniqueness:

Compound Substituents Key Pharmacological Difference
8-Hydroxyquinoline -OH at C8 Primarily a chelating agent; limited target specificity.
Clioquinol -Cl at C5, -I at C7 Antifungal activity but associated with neurotoxicity risks.
5-Bromo-8-hydroxy-2-methylquinoline-7-carboxylic acid -Br at C5 Enhanced antimicrobial potency due to halogen’s electron withdrawal.

The hydrate form further differentiates 8-hydroxy-2-methylquinoline-7-carboxylic acid by stabilizing the crystal lattice, which reduces aggregation and improves dissolution in aqueous media—a critical factor for oral bioavailability. This structural optimization reflects a deliberate effort to balance lipophilicity and hydrophilicity, addressing a common challenge in central nervous system-targeted therapeutics.

Properties

CAS No.

856451-85-9

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

8-hydroxy-2-methylquinoline-7-carboxylic acid;hydrate

InChI

InChI=1S/C11H9NO3.H2O/c1-6-2-3-7-4-5-8(11(14)15)10(13)9(7)12-6;/h2-5,13H,1H3,(H,14,15);1H2

InChI Key

NJEPURPXIYZMGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(=O)O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate typically involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . Another method involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group at position 2 and the phenolic hydroxyl group at position 8 are primary sites for oxidation.

Reaction TypeConditionsProducts/OutcomesYield/NotesSource
Methyl oxidationNaClO₂ in H₂O, 90°CPartial chlorination products (e.g., chlorinated phenanthroline derivatives)58% for 2a ; side products at scale
Aldehyde oxidationHNO₃2-Methyl-5,7-dinitroquinolin-8-ol (via nitration instead of oxidation)65% yield

Key Findings :

  • Oxidation of the methyl group with NaClO₂ is pH- and scale-sensitive, often yielding chlorinated byproducts .

  • Nitric acid induces nitration over oxidation, likely due to competing electrophilic substitution at electron-rich positions .

Functionalization of the Carboxylic Acid Group

The carboxylic acid at position 7 undergoes typical derivatization reactions.

Reaction TypeReagents/ConditionsProductsApplicationsSource
AmidationAniline, PCl₃Carboxanilides (e.g., antiviral agents)61–79% yields in analogous compounds
EsterificationEthyl chloroacetate, baseEthyl ester derivativesImproved solubility for further reactions

Example :
Condensation with substituted anilines under microwave irradiation produces carboxanilides, which exhibit antiviral activity against H5N1 influenza (85% inhibition) .

Reactivity of the Hydroxyl Group

The hydroxyl group at position 8 participates in hydrogen bonding and electrophilic substitutions.

Reaction TypeConditionsOutcomesStructural ImpactSource
AcetylationAcetic anhydrideAcetylated derivativeReduced hydrogen-bonding capacity
EtherificationAlkyl halides, baseAlkoxy derivativesAltered metal-chelation properties

Structural Insight :
Intramolecular O–H···O hydrogen bonds stabilize the zwitterionic form, as observed in crystallographic studies (O···O = 2.4449 Å in zwitterion vs. 2.5881 Å in protonated form) .

Electrophilic Aromatic Substitution

The quinoline ring undergoes substitutions directed by the electron-withdrawing carboxylic acid and electron-donating hydroxyl group.

Reaction TypeReagentsPosition SubstitutedNotesSource
NitrationHNO₃Position 5 or 7Competitive with decarboxylation
HalogenationCl₂, FeCl₃Position 6Limited by steric hindrance from -CH₃

Example :
Nitration with HNO₃ yields 2-methyl-5,7-dinitroquinolin-8-ol, indicating preferential attack at positions ortho to the hydroxyl group .

Metal Complexation

The compound acts as a bidentate ligand via its hydroxyl and carboxylic acid groups.

Metal IonComplex StructureStability Constant (Log K)Biological RelevanceSource
Cu²⁺Octahedral geometry~12.3 (estimated)Antimicrobial/anticancer potential
Zn²⁺Tetrahedral coordination~10.8 (estimated)Enzyme inhibition

Note :
Analogous 8-HQ derivatives form stable complexes with transition metals, enhancing bioactivity . Specific data for this compound requires further study.

Thermal and Acidic Decarboxylation

The carboxylic acid group at position 7 is susceptible to decarboxylation under harsh conditions.

ConditionsProductsMechanismSource
Heating >150°C8-Hydroxy-2-methylquinolineRadical-mediated pathway
Strong acid (HCl, H₂SO₄)CO₂ evolutionProtonation-assisted loss

Implication :
Decarboxylation limits high-temperature applications but enables synthesis of simpler quinoline derivatives .

Structural and Spectroscopic Insights

Crystallographic data reveals key interactions influencing reactivity:

PropertyObservationImpact on ReactivitySource
Hydrogen-bond networkIntermolecular N⁺–H···O (2.7450 Å)Stabilizes zwitterionic form in solids
TautomerismZwitterion vs. neutral form equilibriumAffects solubility and metal binding

Scientific Research Applications

Antimicrobial Activity

8-Hydroxy-2-methylquinoline derivatives exhibit notable antibacterial and antifungal properties. Research has shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Table 1: Antimicrobial Activity of 8-Hydroxy-2-methylquinoline Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrateS. aureus4
8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrateC. albicans16

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly as an inhibitor of specific cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell division proteins . The structure-activity relationship (SAR) analysis has revealed that modifications to the quinoline structure can enhance its efficacy against different cancer types.

Case Study:
A study evaluated the anticancer activity of a series of modified 8-hydroxyquinoline derivatives against A549 lung cancer cells. The results indicated that certain substitutions on the quinoline ring significantly increased cytotoxicity, suggesting a pathway for developing more effective anticancer agents .

Organic Light Emitting Diodes (OLEDs)

8-Hydroxy-2-methylquinoline derivatives are utilized as electron transport materials in OLEDs due to their excellent charge transport properties and thermal stability. Their ability to form stable complexes with metal ions enhances their performance in electronic devices.

Table 2: Performance of 8-Hydroxy-2-methylquinoline in OLEDs

MaterialEfficiency (%)Reference
8-Hydroxy-2-methylquinoline derivative18
Standard OLED material15

Metal Ion Chelation

The chelating properties of 8-hydroxyquinoline derivatives make them suitable for environmental applications, particularly in removing heavy metals from wastewater. The compound can effectively bind to metal ions such as lead and cadmium, facilitating their removal from contaminated water sources.

Case Study:
Research demonstrated the effectiveness of 8-hydroxy-2-methylquinoline as a chelator for lead ions in aqueous solutions, achieving over 90% removal efficiency under optimal conditions .

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. For example, it can chelate metal ions, disrupting their function and leading to various biological effects . In cancer cells, it can induce apoptosis through mitochondrial dysfunction, leading to cell death .

Comparison with Similar Compounds

Substituted Amide Derivatives

Modifications at the carboxylic acid group (position 7) generate amide derivatives with varied biological activities:

Compound Name Substituent(s) Biological Activity Insights Reference
Benzylamide (1) Benzyl group Baseline photosynthesis-inhibition activity
4-Fluorobenzylamide (2) 4-Fluorobenzyl Comparable activity to benzylamide
Phenethylamide (5) Phenethyl spacer Moderate activity; spacer length impacts efficacy
[2-(4-Fluorophenyl)-ethyl]-amide (6) Fluorophenyl-ethyl spacer No significant activity change vs. (2)
(3-Phenylpropyl)-amide (7) Phenylpropyl spacer Lower activity with longer spacer
Bis-1,3-propylamide (9) Two quinoline units + propyl Moderately reduced activity vs. shorter spacers

Key Findings :

  • Increasing spacer length (e.g., from ethyl to propyl) generally reduces biological activity, likely due to steric hindrance or altered binding kinetics .

Chelating Properties and Metal Complexes

8-Hydroxy-2-methylquinoline-7-carboxylic acid and its analogs exhibit strong chelating capabilities due to the hydroxy and carboxylic acid groups. For example:

  • Hhmquin-7-COOH (8-hydroxy-2-methylquinoline-7-carboxylic acid) forms stable complexes with rhenium oxo species (e.g., [ReOX₂(hmquin-7-COOH)(PPh₃)]), highlighting its utility in coordination chemistry .
  • In contrast, 8-hydroxyquinoline-7-carboxylic acid (CAS 19829-79-9) forms similar complexes but lacks the methyl group, which may reduce steric stabilization in metal binding .

Physicochemical Properties of Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
8-Hydroxyquinoline-7-carboxylic acid 19829-79-9 C₁₀H₇NO₃ 189.17 No methyl group; simpler structure
7-Hydroxyquinoline-8-carboxylic acid 1146298-53-4 C₁₀H₇NO₃ 189.17 Isomeric hydroxy/carboxy positions
4-Hydroxy-2-quinolinecarboxylic acid 492-27-3 C₁₀H₇NO₃ 189.17 Structural isomer; different substitution pattern

Notable Trends:

  • Isomeric hydroxy and carboxylic acid groups (e.g., positions 7 vs.
  • The methyl group in 8-hydroxy-2-methylquinoline-7-carboxylic acid enhances lipophilicity (LogP = 1.88) compared to non-methylated analogs .

Biological Activity

8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate (often abbreviated as 8-HQ) is a compound that belongs to the quinoline family, which has garnered significant attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and antiviral properties, supported by various studies and data tables.

Chemical Structure and Properties

The molecular formula of 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate is C11H11NO4. Its structure features a hydroxyl group, a carboxylic acid, and a methyl group attached to the quinoline ring, which contribute to its biological activity.

Antimicrobial Activity

Antibacterial Properties

8-HQ and its derivatives have shown potent antibacterial activity against various pathogens. A study highlighted that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin .

Pathogen Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus220.0625
Klebsiella pneumoniae250.125
Pseudomonas aeruginosa240.25

This data suggests that 8-HQ derivatives may serve as promising candidates for developing new antibacterial agents, particularly against antibiotic-resistant strains.

Anticancer Activity

Research has indicated that compounds derived from 8-HQ exhibit anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells. For instance, a derivative demonstrated cytotoxicity against several cancer cell lines with IC50 values indicating effective concentrations for therapeutic action .

Case Study: Anticancer Mechanism

A specific study investigated the effects of an 8-HQ derivative on breast cancer cells, revealing that it inhibited cell proliferation by inducing cell cycle arrest and apoptosis. The compound was found to modulate key signaling pathways involved in cancer progression, including the PI3K/Akt pathway .

Antiviral Activity

Recent studies have explored the antiviral potential of 8-HQ against various viral infections. Notably, derivatives have shown efficacy in inhibiting the growth of H5N1 influenza virus with high selectivity indexes .

Derivative Virus Inhibition (%) Cytotoxicity (%)
R = 3-NO285.04
R = 3-Cl-2-F91.279.3

The results indicate that increasing lipophilicity and electron-withdrawing properties enhance antiviral activity while maintaining low cytotoxicity levels.

The biological activities of 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate can be attributed to several mechanisms:

  • Metal Chelation : The hydroxyl and carboxylic acid groups can chelate metal ions essential for microbial growth.
  • Cell Membrane Disruption : The lipophilic nature of the quinoline ring may facilitate membrane penetration, leading to cell lysis.
  • Enzyme Inhibition : Some derivatives act as enzyme inhibitors in metabolic pathways critical for pathogen survival.

Q & A

Q. What are the common synthetic routes for 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate and its derivatives?

The synthesis typically involves Skraup or Friedländer methods . The Skraup method reacts substituted aromatic amines with α,β-unsaturated aldehydes, while the Friedländer approach condenses o-aminobenzaldehyde derivatives with ketones or aldehydes to form the quinoline core . For carboxylation at position 7, controlled nitration followed by oxidation (e.g., using sodium chlorite in acidic media) is employed, as demonstrated in the synthesis of 7-fluoro-quinoline-2-carboxylic acid derivatives .

Q. How do structural modifications influence the fluorescence properties of 8-Hydroxy-2-methylquinoline-7-carboxylic acid derivatives?

Substituents on the aryl ring significantly affect fluorescence intensity. Electron-withdrawing groups (e.g., -CF₃) or unsubstituted aryl systems enhance fluorescence by stabilizing excited states, while electron-donating groups (e.g., -OCH₃, -OH) reduce emission due to intramolecular charge transfer. For example, phenethylamide and 3-phenylbutylamide derivatives exhibit high fluorescence, whereas hydroxylated analogs show diminished quantum yields .

Q. What spectroscopic techniques are used to characterize 8-Hydroxy-2-methylquinoline-7-carboxylic acid derivatives?

¹H NMR (e.g., aromatic protons at δ 8.60 ppm), FT-IR (carboxylic acid O-H stretches at ~2500–3000 cm⁻¹), and mass spectrometry (HRMS for molecular weight confirmation) are standard. Fluorescence spectroscopy (excitation/emission spectra) quantifies photophysical properties, while HPLC assesses purity (>95% for biological assays) .

Q. Why is lipophilicity critical for the biological activity of quinoline derivatives?

Increased lipophilicity enhances cell membrane permeability , improving bioavailability. This is achieved via alkyl/aryl amide substitutions (e.g., phenethylamide) or halogenation. For example, lipophilic derivatives like compound 59 showed potent cytotoxicity against HCT116 and B16-F10 cell lines due to improved cellular uptake .

Q. How does the zwitterionic form of 8-hydroxyquinoline derivatives affect their reactivity?

The equilibrium between the hydroxyl form and the N-protonated zwitterion (Figure 2 in ) influences chelation and solubility. The zwitterionic form enhances metal-binding capacity (e.g., Fe³⁺, Cu²⁺), critical for applications in catalysis or antimicrobial studies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between cytotoxicity and fluorescence in quinoline derivatives?

For compounds like 2-Hydroxybenzoic acid N’-(8-hydroxy-2-methylquinoline-7-carbonyl)-hydrazide (compound 59), which exhibits high cytotoxicity but low fluorescence, researchers should:

  • Use orthogonal assays (e.g., MTS for cytotoxicity, fluorescence microscopy for imaging).
  • Synthesize structural analogs with decoupled functions (e.g., non-fluorescent cytotoxic derivatives).
  • Optimize substituents to balance bioactivity and fluorescence (e.g., replacing hydroxyl groups with methyl) .

Q. How can synthetic protocols be optimized to minimize side reactions during nitration?

  • Low-temperature nitration (5°C) in concentrated H₂SO₄/HNO₃ reduces over-nitration.
  • Stoichiometric control (e.g., 1:1.3 molar ratio of substrate to HNO₃) prevents di-nitration byproducts.
  • Crystallization from acetic acid purifies intermediates, as shown in the synthesis of 5,7-dinitro-2-methylquinolin-8-ol .

Q. What methodologies validate the metal-chelating activity of 8-Hydroxy-2-methylquinoline-7-carboxylic acid derivatives?

  • UV-Vis titration monitors ligand-to-metal charge transfer bands (e.g., λ = 400–500 nm for Fe³⁺ complexes).
  • Job’s plot analysis determines stoichiometry (e.g., 2:1 ligand:metal ratio).
  • X-ray crystallography resolves coordination geometry, as demonstrated in copper(I) phosphine complexes .

Q. How do researchers address poor aqueous solubility in in vitro assays for quinoline derivatives?

  • Use DMSO stocks (≤0.1% final concentration) to maintain solubility without cytotoxicity.
  • Introduce hydrophilic moieties (e.g., sulfonic acid groups) or formulate as hydrate salts (e.g., sodium carboxylate).
  • Validate solubility via dynamic light scattering (DLS) to detect aggregation .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Nonlinear regression (e.g., GraphPad Prism) calculates IC₅₀ values using sigmoidal curves.
  • Two-way ANOVA compares efficacy across cell lines (e.g., HCT116 vs. HCT116 p53 mutants).
  • Hill slopes assess cooperativity in dose-dependent inhibition .

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